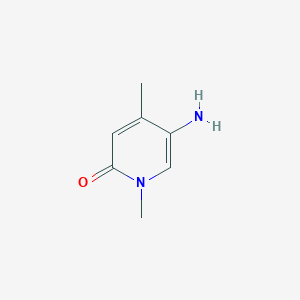

5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one

Vue d'ensemble

Description

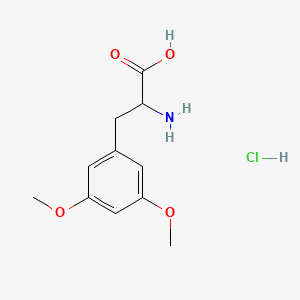

5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is a chemical compound with the CAS Number: 1365055-01-1 . It has a molecular weight of 138.17 . The IUPAC name for this compound is 5-amino-1,4-dimethyl-2 (1H)-pyridinone .

Molecular Structure Analysis

The InChI code for 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is 1S/C7H10N2O/c1-5-3-7(10)9(2)4-6(5)8/h3-4H,8H2,1-2H3 . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique

Pharmaceutical Research: Antihypertensive Drugs

The dihydropyridine (DHP) scaffold is pivotal in the development of antihypertensive drugs . 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one serves as a key intermediate in synthesizing calcium channel blockers, which are widely used to treat hypertension. The modification of the DHP ring can lead to the creation of new compounds with potential antihypertensive effects.

Synthesis of Alkaloids

Alkaloids are a group of naturally occurring chemical compounds that have significant pharmacological effects. The DHP core of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is a common structure found in many alkaloids. Researchers utilize this compound to synthesize complex alkaloids that may lead to discovering new medications .

Development of Anti-Anginal Medications

DHP derivatives are also essential in developing anti-anginal medications. The structural analogs of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one can be optimized to enhance their efficacy in treating angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart .

Creation of Neuroprotective Agents

Emerging studies suggest that DHP compounds may exhibit neuroprotective properties5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one could be used to develop new neuroprotective agents that might protect nerve cells against damage, degeneration, or impairment of function .

Agricultural Chemistry: Pesticides

In agricultural chemistry, DHP derivatives are explored for their potential use as pesticides. The structural flexibility of 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one allows for the creation of compounds that could act as effective pest control agents, contributing to crop protection and food security .

Material Science: Organic Semiconductors

The DHP ring system is being investigated for its application in organic semiconductors5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one could serve as a building block for organic electronic materials due to its conjugated system, which is essential for charge transport .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, DHP derivatives can be used as standards or reagents in chromatographic analysis5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one may be employed in developing new analytical methods for detecting and quantifying biological or chemical substances .

Chemical Synthesis: Enantioselective Catalysis

The DHP framework is useful in enantioselective catalysis, which is crucial for producing chiral molecules5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one can be utilized to synthesize enantiomerically pure compounds, which are important in creating drugs with specific desired activities .

Propriétés

IUPAC Name |

5-amino-1,4-dimethylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-7(10)9(2)4-6(5)8/h3-4H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFWQYYQOWTVKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

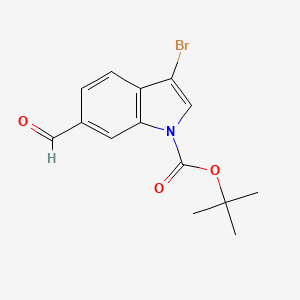

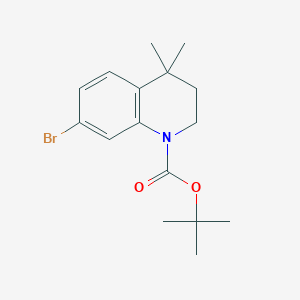

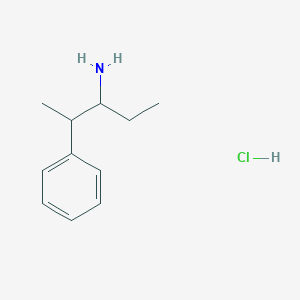

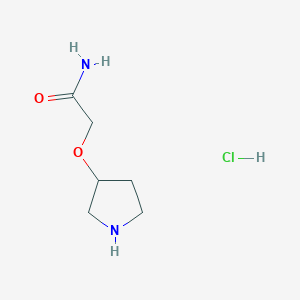

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1377740.png)

![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)

![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)